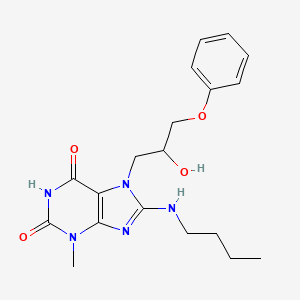![molecular formula C10H11NO2 B2720056 (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine CAS No. 16198-35-9](/img/structure/B2720056.png)
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine is an organic compound that belongs to the class of hydroxyimines. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of an imine, and an allyloxy group attached to the phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can be achieved through several synthetic routes. One common method involves the condensation of 2-(prop-2-en-1-yloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired hydroxyimine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- (E)-N-hydroxy-1-[2-(methoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(ethoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(butoxy)phenyl]methanimine
Comparison:
- Structural Differences: The main difference lies in the substituent attached to the phenyl ring (allyloxy vs. methoxy, ethoxy, butoxy).
- Reactivity: The presence of different alkoxy groups can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in similar research applications, the specific properties and reactivity of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine make it unique for certain studies, particularly those involving allylic substitution reactions.
Propiedades
Número CAS |
16198-35-9 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2 |
Clave InChI |
PCWLXHIQGXUSCE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C=NO |
SMILES canónico |
C=CCOC1=CC=CC=C1C=NO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(BENZENESULFONYL)-4-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2719983.png)
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)


![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
![(3Z)-3-{[(4-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2719996.png)
